7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 15357-92-3
VCID: VC21054340
InChI: InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3
SMILES: COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

CAS No.: 15357-92-3

Cat. No.: VC21054340

Molecular Formula: C17H17NO2

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline - 15357-92-3

Specification

CAS No. 15357-92-3
Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
IUPAC Name 6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline
Standard InChI InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3
Standard InChI Key KPCZWMYFJQPPSN-UHFFFAOYSA-N
SMILES COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3
Canonical SMILES COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline (CAS: 15357-92-3) is a bicyclic aromatic compound that belongs to the isoquinoline family. It features a partially hydrogenated isoquinoline core with two key functional groups: a methoxy substituent at position 6 and a benzyloxy group at position 7 . The molecular structure can be represented as follows:

Structural Features

The presence of these specific substituents contributes to the compound's physicochemical properties:

  • The benzyloxy group enhances lipophilicity and provides steric bulk

  • The methoxy group contributes to hydrogen bond acceptor capacity

  • The 3,4-dihydroisoquinoline core offers a rigid scaffold with a basic nitrogen atom

  • The partial saturation at positions 3 and 4 affects the planarity and conformation of the molecule

These structural elements collectively influence the compound's solubility, reactivity, and interaction with biological targets, making it a valuable building block in medicinal chemistry and organic synthesis .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, each with specific advantages and applications. The most common methods involve multi-step procedures starting from simpler aromatic precursors.

Comparative Synthesis Yields

Synthetic MethodStarting MaterialKey ConditionsYield (%)Purity (%)
Benzylation-CyclizationVanillinEtOH, K₂CO₃, reflux70-80>95
Formamide CyclizationPhenethylamine derivativeCH₂Cl₂, RT65-75>95
Ritter ReactionEugenol methyl etherH₂SO₄, benzyl cyanide30-4090-95

The choice of synthetic method depends on the availability of starting materials, required scale, and desired purity of the final product.

Spectroscopic Characterization

The structural confirmation and purity assessment of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline typically involve various spectroscopic techniques.

NMR Spectroscopy

¹H NMR spectroscopy provides characteristic signals for:

  • Aromatic protons of the benzyl group (7.29-7.40 ppm)

  • The single aromatic proton at position 5 (6.65 ppm)

  • Benzyloxy methylene protons (4.98 ppm)

  • Protons at positions 3 and 4 in the dihydroisoquinoline ring (2.65-2.75 ppm)

IR Spectroscopy

IR spectroscopy reveals distinctive absorption bands:

  • C=N stretching around 1612 cm⁻¹ (characteristic of the dihydroisoquinoline)

  • Aromatic C-H stretching at 3101 cm⁻¹

  • Aliphatic C-H stretching between 2924-2854 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion [M]⁺ at m/z 267

  • Characteristic fragmentation patterns involving the loss of the benzyl group

These spectroscopic data collectively provide unambiguous confirmation of the compound's structure and serve as indicators of its purity.

Biological Activity and Applications

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline has attracted interest in various research fields due to its structural features and potential biological activities.

Research Applications

The primary applications of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline include:

  • Synthetic Intermediate: It serves as a versatile building block in the synthesis of more complex isoquinoline derivatives with enhanced biological activities.

  • Proteomics Research: The compound has applications in proteomics studies, potentially as a probe or ligand for investigating protein interactions.

  • Medicinal Chemistry: It serves as a template for developing novel drug candidates based on the isoquinoline scaffold.

  • Structure-Activity Relationship Studies: The compound allows for systematic modification to explore how structural changes affect biological activity.

Comparison with Similar Compounds

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline shares structural similarities with several related compounds, but differs in key aspects that influence their properties and applications.

Positional Isomers

CompoundStructural DifferencePropertiesApplications
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinolineReference compoundModerate lipophilicity, hydrogen bond acceptor capabilityBuilding block in synthesis, proteomics research
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinolinePositions of benzyloxy and methoxy groups switchedSimilar physicochemical properties, different 3D arrangementSimilar applications, possibly different receptor selectivity
6,7-Dimethoxy-3,4-dihydroisoquinolineBoth positions have methoxy groups instead of benzyloxyIncreased hydrophilicity, smaller molecular volumePrecursor for various alkaloids, different pharmacokinetics

The specific positioning of the benzyloxy and methoxy groups significantly affects the three-dimensional structure of these molecules, which in turn influences their interaction with biological targets .

Related Derivatives

Structural modifications of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline can include:

  • Addition of a methyl group at position 3, creating 7-Benzyloxy-6-methoxy-3-methyl-3,4-dihydroisoquinoline

  • Formation of quaternary salts, such as 7-(Benzyloxy)-6-methoxy-2-methyl-3,4-dihydroisoquinolinium iodide

  • Reduction to the corresponding tetrahydroisoquinoline

  • Oxidation to form fully aromatic isoquinoline derivatives

These modifications allow for the fine-tuning of physicochemical properties and biological activities, making this class of compounds highly versatile in drug discovery and development .

SupplierReference/Catalog NumberPurityPhysical FormAvailability Status
Fluorochem10-F73355397%Not specifiedDiscontinued
CymitQuimicaIN-DA00ACUKNot specifiedNot specifiedTo inquire
Other vendorsVariousMin. 95%Not specifiedLimited availability

The compound is typically supplied in small quantities (250 mg to 1 g) for research purposes .

Future Research Directions

The unique structural features and potential biological activities of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline suggest several promising avenues for future research.

Medicinal Chemistry Applications

Given the pharmacological potential of isoquinoline derivatives, future research could explore:

  • Systematic structure-activity relationship studies to optimize biological activity

  • Development of novel derivatives with enhanced potency and selectivity

  • Investigation of specific protein targets and binding modes

  • Design of dual-action compounds by combining with other pharmacophores

Synthetic Methodology Development

The synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline could be improved through:

  • Development of more efficient, higher-yielding synthetic routes

  • Exploration of greener chemistry approaches with reduced environmental impact

  • Application of flow chemistry and continuous processing methods

  • Investigation of asymmetric synthesis methods for chiral variants

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